molecular formula C9H5BrN2O2 B183170 4-Bromo-5-nitroisoquinoline CAS No. 58142-46-4

4-Bromo-5-nitroisoquinoline

Cat. No. B183170
CAS RN: 58142-46-4
M. Wt: 253.05 g/mol
InChI Key: JAYGEXFKJUWRML-UHFFFAOYSA-N
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Patent
US06323217B2

Procedure details

Add 11 g of 4-bromoisoquinoline to 45 ml of sulphuric acid, followed, dropwise, by a solution of 9.1 g of potassium nitrate in 45 ml of sulphuric acid whilst cooling in an ice-bath. The reaction mixture is stirred at room temperature for 2 hours 30, before being poured onto ice. After the resulting solution has been rendered basic with ammonium hydroxide, the crystals are filtered off, washed and dried to yield the expected product.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][CH:3]=1.[N+:12]([O-])([O-:14])=[O:13].[K+].[OH-].[NH4+]>S(=O)(=O)(O)O>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[N+:12]([O-:14])=[O:13])[CH:5]=[N:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrC1=CN=CC2=CC=CC=C12
Name
Quantity
45 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 2 hours 30
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
before being poured onto ice
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CN=CC2=CC=CC(=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.